
Necrostatin-1
Descripción general
Descripción
Necrostatin-1 (Nec-1) es una pequeña molécula orgánica que actúa como un inhibidor de la necroptosis, una forma regulada de muerte celular no apoptótica. A diferencia de la apoptosis, que es una vía de muerte celular programada bien conocida, la necroptosis se caracteriza por su naturaleza independiente de caspasas y puede iniciarse por la activación del receptor del factor de necrosis tumoral (TNFR) o del receptor de reconocimiento de patrones (PRR) . This compound se dirige específicamente a la proteína 1 de interacción con el receptor (RIP1) quinasa, previniendo la formación del complejo necrosómico y la ejecución del programa necropótico .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Necrostatin-1 puede sintetizarse utilizando diversas rutas. Aunque no tengo detalles sintéticos específicos, los investigadores han desarrollado métodos para obtener este compuesto. Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para lograr escalabilidad y eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones: Necrostatin-1 no interfiere con la cascada apoptótica clásica, sino que inhibe la muerte celular necrótica inducida por TNF-α. Lo logra bloqueando alostéricamente la autofosforilación de la quinasa RIP1 . Desafortunadamente, la información detallada sobre las reacciones específicas que experimenta no está fácilmente disponible.
Reactivos y Condiciones Comunes: Los reactivos y las condiciones utilizados en la síntesis de this compound siguen siendo propiedad. Una investigación adicional podría arrojar luz sobre las transformaciones químicas específicas involucradas.
Productos Principales: Los productos principales formados durante la síntesis de this compound no están explícitamente documentados. Los investigadores se centran principalmente en sus efectos biológicos en lugar de sus intermediarios químicos.
Aplicaciones Científicas De Investigación
Neurological Disorders
Necrostatin-1 has been extensively studied for its protective effects in neurological conditions:
- Acute Pancreatitis : Studies have shown that Nec-1 reduces necroptosis-related cell death in models of acute pancreatitis, suggesting its potential as a therapeutic agent in managing this condition .
- Subarachnoid Hemorrhage : In animal models, Nec-1 significantly mitigated early brain injury following subarachnoid hemorrhage by inhibiting necroptosis, reducing inflammation, and improving neurological outcomes .
- Alzheimer's Disease : Research indicates that Nec-1 can facilitate the clearance of amyloid-beta aggregates, a hallmark of Alzheimer's disease, thus potentially modifying disease progression .
Cancer Therapy
This compound has been explored for its anti-cancer properties:
- Inhibition of Tumor Growth : It has been shown to inhibit tumor growth in various cancer cell lines by interfering with necroptosis and apoptosis pathways. Studies suggest that it can enhance the efficacy of existing cancer treatments by protecting normal cells from necrotic death while promoting tumor cell death .
Inflammatory Diseases
The compound has demonstrated efficacy in reducing inflammation:
- Protective Effects on Organs : Research indicates that Nec-1 can protect organs such as the kidneys and lungs from damage induced by inflammatory responses. This is particularly relevant in conditions like acute kidney injury and lung injury .
Data Tables
Case Study 1: Neuroprotection in Subarachnoid Hemorrhage
In a controlled study using an endovascular perforation rat model, Nec-1 treatment led to significant reductions in markers of necroptosis (RIP1, RIP3) within the brain tissue. Neurological assessments showed marked improvement post-treatment, highlighting Nec-1's potential as a neuroprotective agent following traumatic brain injuries .
Case Study 2: Amyloid Clearance in Alzheimer's Disease
A study reported that administration of Nec-1 reduced amyloid-beta aggregates in both vitro and vivo settings, indicating its potential as a disease-modifying agent for Alzheimer's disease. The results suggest that Nec-1 may play a dual role by not only preventing cell death but also promoting the clearance of toxic protein aggregates associated with neurodegeneration .
Mecanismo De Acción
Necrostatin-1 inhibe la quinasa RIP1, interrumpiendo la vía de señalización necropótica. Al evitar la autofosforilación de RIP1, bloquea los eventos posteriores que conducen a la necroptosis .
Comparación Con Compuestos Similares
Si bien necrostatin-1 se destaca como un inhibidor específico de RIP1, otros compuestos con mecanismos de acción similares incluyen:
This compound (control inactivo): Utilizado en experimentos para distinguir los efectos específicos de los no específicos.
Otros inhibidores de RIP1: Explore estos compuestos para posibles efectos sinérgicos o selectividad mejorada.
Actividad Biológica
Necrostatin-1 (Nec-1) is a small-molecule inhibitor primarily known for its role in inhibiting necroptosis, a form of programmed cell death mediated by receptor-interacting protein kinases (RIP). This compound has garnered attention for its potential therapeutic applications across various pathological conditions, particularly in neurological, inflammatory, and cardiovascular diseases.
This compound primarily targets RIP1 kinase, which is crucial for the necroptotic signaling pathway. By inhibiting RIP1, Nec-1 prevents the formation of the necrosome complex that leads to necroptosis. Additionally, it has been shown to modulate other cell death pathways, including apoptosis and ferroptosis, making it a versatile agent in cellular protection .
Key Mechanisms:
- Inhibition of RIP1 Kinase : Prevents necroptotic cell death by blocking RIP1 activity.
- Modulation of Apoptosis : Activates anti-apoptotic pathways (e.g., Bcl-2) while inhibiting pro-apoptotic signals.
- Reduction of Oxidative Stress : Decreases reactive oxygen species (ROS) production, which is linked to various forms of cell injury.
Research Findings
Numerous studies have explored the biological activity of this compound across different models. Below is a summary of significant findings:
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental setups:
- Subarachnoid Hemorrhage Model : In a rat model, treatment with Nec-1 significantly reduced necroptosis-related protein expression (RIP1, RIP3) and improved neurological outcomes following subarachnoid hemorrhage .
- Peripheral Nerve Injury : In models of spinal cord injury, Nec-1 administration led to decreased ROS levels and inflammation, suggesting its role in neuroprotection during peripheral nerve injuries .
- Diabetes Models : Controlled-release formulations of Nec-1 using nanoparticles showed promise in protecting pancreatic islet cells from hypoxia-induced damage during transplantation procedures .
Propiedades
IUPAC Name |
5-(1H-indol-3-ylmethyl)-3-methyl-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-16-12(17)11(15-13(16)18)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,14H,6H2,1H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUWMXQFNYDOEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385186 | |
Record name | Necrostatin-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4311-88-0 | |
Record name | Necrostatin-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.